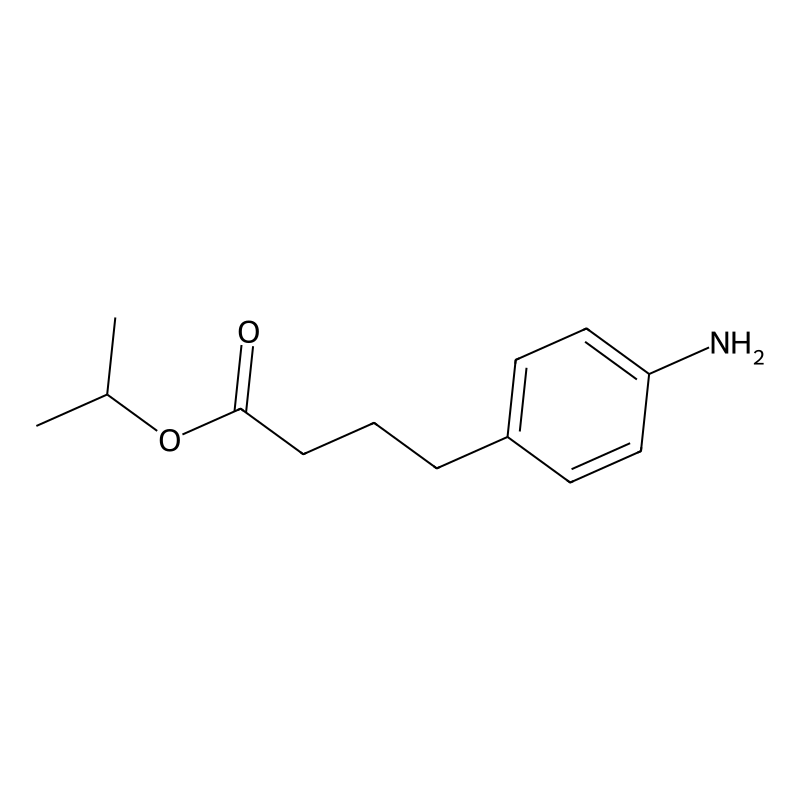

Isopropyl 4-(4-aminophenyl)butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isopropyl 4-(4-aminophenyl)butyrate is a chemical compound with the molecular formula and a molecular weight of approximately 221.295 g/mol. It is characterized by its structure, which includes an isopropyl group attached to a butyrate moiety, along with a para-aminophenyl substituent. This compound has a density of 1.049 g/cm³ and a boiling point of 346.3 °C at 760 mmHg, making it relatively stable under standard conditions .

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl 4-(4-aminophenyl)butyrate can hydrolyze to yield 4-(4-aminophenyl)butyric acid and isopropanol.

- Transesterification: This compound can react with alcohols to form different esters, which may have varying biological activities.

- Nucleophilic Substitution: The amine group can undergo reactions typical of amines, such as acylation or alkylation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of isopropyl 4-(4-aminophenyl)butyrate typically involves the following steps:

- Formation of Butyric Acid Derivative: The starting material, butyric acid, is reacted with an appropriate amine (such as para-aminophenol) in the presence of a coupling agent to form the corresponding amide.

- Esterification: The resulting amide is then treated with isopropanol in the presence of an acid catalyst to yield isopropyl 4-(4-aminophenyl)butyrate.

- Purification: The product can be purified through recrystallization or chromatography to achieve the desired purity level.

This synthetic route allows for the efficient production of the compound while minimizing side reactions .

Isopropyl 4-(4-aminophenyl)butyrate has several applications:

- Pharmaceutical Industry: Due to its potential anti-inflammatory properties, it could be developed into therapeutic agents for pain management.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Cosmetic Formulations: Its properties may also be utilized in cosmetic products aimed at reducing skin inflammation or irritation.

Similar Compounds: Comparison

Isopropyl 4-(4-aminophenyl)butyrate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Isopropyl 3-(3-aminophenyl)propanoate | C13H19NO2 | Similar structure; potential analgesic effects. |

| Isobutyl 4-(4-aminophenyl)butanoate | C13H19NO2 | Variation in alkyl chain; explored for anti-inflammatory properties. |

| Ethyl 4-(4-aminophenyl)butanoate | C12H17NO2 | Shorter alkyl chain; studied for similar pharmacological effects. |

These compounds highlight the uniqueness of isopropyl 4-(4-aminophenyl)butyrate through its specific alkyl group and potential interactions within biological systems, differentiating it from other analogs .